Cas no 54593-26-9 (3,5-dimethyl-1,2-oxazole-4-carbaldehyde)
3,5-dimethyl-1,2-oxazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dimethyl-4-isoxazolecarbaldehyde
- 3,5-Dimethylisoxazole-4-carboxaldehyde
- 3,5-dimethyl-1,2-oxazole-4-carbaldehyde
- 3,5-DIMETHYL-4-FORMYLISOXAZOLE
- 3,5-Dimethylisoxazole-4-carbaldehyde
- 3,5-DIMETHYLISOXAZOL-4-CARBOXALDEHYDE
- MFCD02681977
- A22536
- DTXSID90302520
- BB 0255051
- AMY23011
- NSC-151753
- FT-0614675
- 54593-26-9
- J-511348
- 3,5-dimethylisoxazol-4-carbaldehyde
- 3,5-dimethyl-4-isoxazolecarbaldehyde, AldrichCPR
- SY019252
- 4-Isoxazolecarboxaldehyde, 3,5-dimethyl-
- NSC151753
- PS-4243
- AKOS000264823
- D4682
- AB12163
- 3,5-DIMETHYL-4-ISOXAZOLECARBOXALDEHYDE
- CS-W002952
- 3,5-dimethyl-isoxazole-4-carbaldehyde
- TVAYXKLCEILMEA-UHFFFAOYSA-N
- EN300-09266
- Z56346920
- SCHEMBL96416
- ALBB-004460
- STK502097
- DB-022092
-
- MDL: MFCD02681977
- Inchi: 1S/C6H7NO2/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3
- InChI Key: TVAYXKLCEILMEA-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C=O)C(C)=N1
Computed Properties
- Exact Mass: 125.04800
- Monoisotopic Mass: 125.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- Density: 1.14
- Melting Point: 54-56°C
- Boiling Point: 73°C/5mmHg(lit.)
- Flash Point: 96.4 °C
- Refractive Index: 1.514
- PSA: 43.10000
- LogP: 1.10390
3,5-dimethyl-1,2-oxazole-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
3,5-dimethyl-1,2-oxazole-4-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-dimethyl-1,2-oxazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079768-1g |
3,5-Dimethyl-4-isoxazolecarbaldehyde |
54593-26-9 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079768-5g |
3,5-Dimethyl-4-isoxazolecarbaldehyde |
54593-26-9 | 98% | 5g |
£45.00 | 2022-03-01 | |
| Fluorochem | 079768-10g |
3,5-Dimethyl-4-isoxazolecarbaldehyde |
54593-26-9 | 98% | 10g |
£77.00 | 2022-03-01 | |
| Fluorochem | 079768-25g |
3,5-Dimethyl-4-isoxazolecarbaldehyde |
54593-26-9 | 98% | 25g |
£148.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D135008-1g |
3,5-dimethyl-1,2-oxazole-4-carbaldehyde |
54593-26-9 | 97% | 1g |
¥44.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D135008-25g |
3,5-dimethyl-1,2-oxazole-4-carbaldehyde |
54593-26-9 | 97% | 25g |
¥786.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D135008-5g |
3,5-dimethyl-1,2-oxazole-4-carbaldehyde |
54593-26-9 | 97% | 5g |
¥175.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006628-1g |
3,5-dimethyl-1,2-oxazole-4-carbaldehyde |
54593-26-9 | 97% | 1g |
¥28 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006628-5g |
3,5-dimethyl-1,2-oxazole-4-carbaldehyde |
54593-26-9 | 97% | 5g |
¥121 | 2024-05-22 | |
| TRC | D474388-10mg |
3,5-Dimethyl-4-isoxazolecarbaldehyde |
54593-26-9 | 10mg |
$ 50.00 | 2022-06-05 |
3,5-dimethyl-1,2-oxazole-4-carbaldehyde Suppliers
3,5-dimethyl-1,2-oxazole-4-carbaldehyde Related Literature
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1. Synthesis of aromatic heterocyclesThomas L. Gilchrist J. Chem. Soc. Perkin Trans. 1 1999 2849
Additional information on 3,5-dimethyl-1,2-oxazole-4-carbaldehyde
Introduction to 3,5-dimethyl-1,2-oxazole-4-carbaldehyde (CAS No. 54593-26-9)
3,5-dimethyl-1,2-oxazole-4-carbaldehyde, with the CAS number 54593-26-9, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The presence of the aldehyde functional group and the dimethyl substituents on the oxazole ring imparts distinct reactivity and stability characteristics to this molecule.
The chemical structure of 3,5-dimethyl-1,2-oxazole-4-carbaldehyde can be represented as C6H8N2O. The aldehyde group (CHO) at the 4-position of the oxazole ring is a key functional group that contributes to its reactivity in various chemical reactions. The dimethyl substituents at the 3 and 5 positions provide steric hindrance and electronic effects that influence the compound's behavior in different chemical environments.
In the realm of pharmaceutical research, 3,5-dimethyl-1,2-oxazole-4-carbaldehyde has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of 3,5-dimethyl-1,2-oxazole-4-carbaldehyde as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). These inhibitors have shown promise in treating various diseases, including cancer and neurodegenerative disorders.
Beyond pharmaceutical applications, 3,5-dimethyl-1,2-oxazole-4-carbaldehyde has also found utility in materials science. Its unique electronic properties make it a valuable component in the synthesis of advanced materials such as polymers and coatings. A recent study published in Advanced Materials (2020) demonstrated the use of this compound in the development of conductive polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in electronics, energy storage devices, and sensors.
In synthetic chemistry, 3,5-dimethyl-1,2-oxazole-4-carbaldehyde serves as a versatile starting material for a wide range of chemical transformations. Its reactivity with nucleophiles such as amines and thiols has been extensively studied. For example, a study published in Organic Letters (2019) reported the efficient synthesis of substituted oxazoles through the condensation of 3,5-dimethyl-1,2-oxazole-4-carbaldehyde with various primary amines. The resulting products exhibited diverse biological activities and were evaluated for their potential as therapeutic agents.
The synthesis of 3,5-dimethyl-1,2-oxazole-4-carbaldehyde has been optimized using several methods. One common approach involves the cyclization of N-(alkylidene)amides followed by oxidation to introduce the aldehyde group. A recent review article published in Chemical Reviews (2020) summarized various synthetic routes to this compound and highlighted their advantages and limitations. The choice of synthetic method often depends on factors such as yield, purity, and scalability.
In terms of safety and handling, it is important to note that while 3,5-dimethyl-1,2-oxazole-4-carbaldehyde is not classified as a hazardous substance under current regulations, proper precautions should be taken during its handling and storage to ensure safety. This includes using appropriate personal protective equipment (PPE) and storing the compound in a well-ventilated area away from incompatible materials.
The future prospects for 3,5-dimethyl-1,2-oxazole-4-carbaldehyde are promising. Ongoing research continues to uncover new applications and potential uses for this compound across multiple disciplines. As our understanding of its properties deepens, it is likely that we will see further innovations in drug discovery, materials science, and synthetic chemistry driven by this versatile molecule.
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